Ethyl 3-(oxolan-3-yl)propanoate
Overview
Description
Scientific Research Applications
Polymorphic Characterization
- Polymorphic Forms Characterization : Ethyl 3-(oxolan-3-yl)propanoate has been studied for its polymorphic forms, which are challenging to differentiate due to their similar spectra and diffraction patterns. Techniques like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance were used for characterization (Vogt et al., 2013).
Chemical Synthesis and Applications
- Chemo-Enzymatic Synthesis Pathway : This compound is used as a precursor in chemical syntheses. A sustainable chemo-enzymatic synthetic pathway has been developed for its production, starting from biobased compounds like levoglucosenone (Peru et al., 2016).
- Enzyme-catalyzed Synthesis : Ethyl 3-(oxolan-3-yl)propanoate has been used in enzymatic procedures for synthesizing enantiomerically enriched acids, showcasing its role in stereoselective synthesis (Brem et al., 2010).
Material Science and Physical Chemistry
- Vapor-Liquid Equilibria and Densities : In material science, it has been used to study vapor-liquid equilibrium and densities in various binary systems, contributing to the understanding of phase behavior in chemical processes (Segura et al., 2003).
Pharmaceutical Applications
- Drug Intermediate Synthesis : It is a key intermediate in the synthesis of various pharmaceutical compounds, demonstrating its utility in drug development (Huansheng, 2013).
Biofuels
- Biofuel Molecule Study : Ethyl 3-(oxolan-3-yl)propanoate has been studied as a model molecule in biofuel research, particularly in understanding the kinetics of its oxidation process (Metcalfe et al., 2009).
properties
IUPAC Name |
ethyl 3-(oxolan-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROAULOSXRIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694792 | |
Record name | Ethyl 3-(oxolan-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(oxolan-3-yl)propanoate | |
CAS RN |
766539-77-9 | |
Record name | Ethyl 3-(oxolan-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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